molecular formula C14H20ClN3O2 B1457108 Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate CAS No. 1349184-43-5

Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate

Cat. No. B1457108
M. Wt: 297.78 g/mol
InChI Key: GXHWVQHGSSFVLR-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H20ClN3O2 . It has a molecular weight of 297.78 and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis and Characterization

  • Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate is a notable compound utilized in the synthesis of several biologically active compounds, such as crizotinib. One study highlights the synthesis of a similar compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The total yield of the synthesis was reported to be 49.9% (Kong et al., 2016).

2. Structural Studies

  • The compound's analogs have been studied extensively for their molecular structure and crystallography. For instance, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was synthesized and its structure was determined, revealing a dihedral angle between the pyrazole ring and the piperidine ring, which may have implications for its reactivity and interaction with biological molecules (Richter et al., 2009).

3. Biological Evaluation

  • Some derivatives of the compound have been synthesized and evaluated for biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, followed by screening for its in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity, highlighting its potential in medicinal chemistry (Sanjeevarayappa et al., 2015).

4. X-ray Diffraction Studies

  • X-ray diffraction studies have been conducted on similar compounds to understand their molecular geometry and interactions. For example, X-ray studies were conducted on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which is structurally similar to tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate. These studies reveal crucial information about molecular packing, hydrogen bonding, and structural conformation (Didierjean et al., 2004).

Safety And Hazards

The compound is classified as an Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and release to the environment .

properties

IUPAC Name

tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-4-10(5-9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHWVQHGSSFVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a suspension of activated zinc dust (84.4 g, 1.29 mol, 1.94 eq.) in anhydrous DMA (270 mL) was added 1,2-dibromoethane (9.1 mL, 0.106 mol, 0.16 eq.), followed by the slow addition of chlorotrimethylsilane (13.5 mL, 0.106 mol, 0.16 eq.) over a period of 5 min. The resulting mixture was stirred for 15 min under nitrogen. Then a solution of tert-butyl 4-iodopiperidine-1-carboxylate (329 g, 1.06 mol, 1.59 eq.) in anhydrous DMA (670 mL) was added to the above suspension over a period of 45 min keeping the internal temperature below 65° C. The resulting mixture was stirred for 1 hour while cooling back to room temperature. The prepared zinc reagent was allowed to stand and the upper clear solution was transferred to a degassed and well stirred solution of 2,3-dichloropyrazine (99 g, 0.664 mol, 1 eq.), PdCl2(dppf) CH2Cl2 (16.3 g, 19.9 mmol, 0.03 eq.) and Cul (7.8 g, 41.2 mmol, 0.062 eq.) in anhydrous DMA (670 mL) using a cannula. DMA (400 mL) was used to rinse the remaining zinc dust and added to the above mixture. The resulting mixture was heated to 80° C. under nitrogen and stirred overnight (19 hours). The mixture was cooled to room temperature and diluted with brine (1 L) and ethyl acetate (6 L). The aqueous phase was extracted with ethyl acetate (4 L) and organic extracts were combined, washed with brine (1 L), dried and concentrated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=9:1 to 6:1) to give 92 g of tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
13.5 mL
Type
reactant
Reaction Step Four
Quantity
329 g
Type
reactant
Reaction Step Five
Name
Quantity
670 mL
Type
solvent
Reaction Step Five
Quantity
99 g
Type
reactant
Reaction Step Six
Name
Quantity
670 mL
Type
solvent
Reaction Step Seven
Name
Quantity
270 mL
Type
solvent
Reaction Step Eight
Name
Quantity
84.4 g
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a suspension of activated zinc dust (84.4 g, 1.29 mol, 1.94 eq.) in anhydrous DMA (270 mL) was added 1,2-dibromoethane (9.1 mL, 0.106 mol, 0.16 eq.), followed by the slow addition of chlorotrimethylsilane (13.5 mL, 0.106 mol, 0.16 eq.) over a period of 5 min. The resulting mixture was stirred for 15 min under nitrogen. Then a solution of tert-butyl 4-iodopiperidine-1-carboxylate (329 g, 1.06 mol, 1.59 eq.) in anhydrous DMA (670 mL) was added to the above suspension over a period of 45 min keeping the internal temperature below 65° C. The resulting mixture was stirred for 1 hour while cooling back to room temperature. The prepared zinc reagent was allowed to stand and the upper clear solution was transferred to a degassed and well stirred solution of 2,3-dichloropyrazine (99 g, 0.664 mol, 1 eq.), PdCl2(dppf)CH2Cl2 (16.3 g, 19.9 mmol, 0.03 eq.) and CuI (7.8 g, 41.2 mmol, 0.062 eq.) in anhydrous DMA (670 mL) using a cannula. DMA (400 mL) was used to rinse the remaining zinc dust and added to the above mixture. The resulting mixture was heated to 80° C. under nitrogen and stirred overnight (19 hours). The mixture was cooled to room temperature and diluted with brine (1 L) and ethyl acetate (6 L). The aqueous phase was extracted with ethyl acetate (4 L) and organic extracts were combined, washed with brine (1 L), dried and concentrated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=9:1 to 6:1) to give 92 g of tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
7.8 g
Type
catalyst
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
13.5 mL
Type
reactant
Reaction Step Five
Quantity
329 g
Type
reactant
Reaction Step Six
Name
Quantity
670 mL
Type
solvent
Reaction Step Six
Quantity
99 g
Type
reactant
Reaction Step Seven
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
16.3 g
Type
reactant
Reaction Step Eight
Name
Quantity
670 mL
Type
solvent
Reaction Step Nine
Name
Quantity
270 mL
Type
solvent
Reaction Step Ten
Name
Quantity
84.4 g
Type
catalyst
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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